molecular formula C11H14ClNO B13260456 2-[(4-Chlorophenoxy)methyl]pyrrolidine CAS No. 383127-72-8

2-[(4-Chlorophenoxy)methyl]pyrrolidine

Cat. No.: B13260456
CAS No.: 383127-72-8
M. Wt: 211.69 g/mol
InChI Key: PPUUPDHCDRWAEB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]pyrrolidine (CAS Number: 912356-07-1 ) is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It features a pyrrolidine ring, a versatile nitrogen-containing heterocycle, substituted with a (4-chlorophenoxy)methyl group. This specific structure makes it a valuable intermediate in synthetic organic and medicinal chemistry research. Compounds containing the pyrrolidine scaffold are of significant interest in pharmaceutical development due to their presence in biologically active molecules . The chlorophenoxy moiety similarly is a common pharmacophore found in various agrochemicals and pharmaceuticals. As such, this compound serves as a key building block (synthon) for researchers designing and synthesizing novel compounds for biological screening . It is primarily used in the exploration of structure-activity relationships and the development of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting* .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383127-72-8

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H14ClNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2

InChI Key

PPUUPDHCDRWAEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Mechanistic Investigations of Biological Interactions of 2 4 Chlorophenoxy Methyl Pyrrolidine Analogues

Enzyme Inhibition Mechanisms of Related Compounds

The structural motif of 2-[(4-chlorophenoxy)methyl]pyrrolidine is found in compounds that exhibit potent and selective inhibition of various enzymes. Understanding these inhibitory mechanisms is crucial for the development of targeted therapeutics.

Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). nih.govnih.gov The inhibition of LTA4H is a promising strategy for the treatment of inflammatory diseases. DG-051, a compound structurally related to this compound, is a potent and selective inhibitor of LTA4H. researchgate.net

The design of DG-051 was achieved through a fragment-based approach combined with structural biology. researchgate.netblogspot.com The pyrrolidine (B122466) linker in DG-051 provides the necessary flexibility for the molecule to navigate the bend in the substrate-binding cavity of LTA4H. acs.org The butanoic acid moiety of DG-051 engages in reversible binding to the zinc ion in the active site of the enzyme. acs.org The lipophilic biphenyl (B1667301) ether portion of the molecule binds within a hydrophobic part of the cleft. acs.org This multi-point interaction ensures high affinity and selectivity.

Table 1: LTA4H Inhibitory Activity of DG-051
CompoundTargetInhibition (IC50)Key Mechanistic Feature
DG-051Leukotriene A4 Hydrolase (LTA4H)37 nM (in human whole blood)Binds to the catalytic zinc and hydrophobic channel, inhibiting epoxide hydrolase activity.

Analogues of this compound have also been investigated as inhibitors of other critical enzymes, such as DNA gyrase and Factor Xa.

DNA Gyrase Inhibition:

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and is a validated target for antibacterial drugs. nih.gov Pyrrolamide derivatives have been identified as a novel class of DNA gyrase inhibitors. nih.govresearchgate.net These compounds act by binding to the ATP pocket of the GyrB subunit of the enzyme, thereby inhibiting its ATPase activity. nih.govresearchgate.net This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit. The pyrrolamides have demonstrated activity against Gram-positive and some Gram-negative pathogens. nih.gov

Factor Xa Inhibition:

Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade, making it an attractive target for the development of anticoagulants. researchgate.netnih.gov A number of pyrrolidine-based compounds have been developed as potent and selective FXa inhibitors. nih.gov For instance, a series of amino(methyl) pyrrolidine-based sulfonamides have been designed to fit into the S1 and S4 pockets of the enzyme. nih.gov The pyrrolidine core provides a scaffold that correctly orients the P1 and P4 groups for optimal interaction with the enzyme's active site. nih.gov

Table 2: Inhibition of DNA Gyrase and Factor Xa by Pyrrolidine Analogues
Compound ClassTarget EnzymeMechanism of ActionReported Potency
N-phenylpyrrolamidesDNA Gyrase (E. coli)Bind to the ATP pocket of the GyrB subunit, inhibiting ATPase activity.Low nanomolar IC50 values (2-20 nM). rsc.org
Amino(methyl) pyrrolidine-based sulfonamidesFactor XaThe pyrrolidine core acts as a scaffold to position P1 and P4 groups in the S1 and S4 pockets.IC50 of 5.5 nM for the most potent compound in the series. nih.gov

Receptor Binding and Modulation Studies (e.g., Neuropeptide Y Y1 Receptor Antagonism)

Beyond enzyme inhibition, analogues of this compound have been shown to interact with G protein-coupled receptors (GPCRs), such as the neuropeptide Y Y1 receptor (NPY Y1R). The NPY system is involved in a wide range of physiological processes, and Y1 receptor antagonists are being explored for various therapeutic applications.

A series of novel benzimidazoles featuring a 2-[(4-chlorophenoxy)methyl] substituent have been synthesized and evaluated as selective NPY Y1 receptor antagonists. nih.gov In these compounds, the (4-chlorophenoxy)methyl group is a constant structural feature, while modifications to other parts of the molecule, such as the introduction of piperidinylalkyl groups at the N-1 position of the benzimidazole (B57391), have been explored to optimize receptor affinity. nih.gov The antagonist activity of these compounds was confirmed by their ability to reverse NPY-induced effects in cellular assays. nih.gov The binding of these antagonists is influenced by the nature of substituents, which can affect interactions with key residues in the receptor's binding pocket. rsc.org

Insights into Antimicrobial Activity Mechanisms of Pyrrolidine-Chlorophenoxy Structures

The pyrrolidine ring is a common scaffold in a variety of compounds with antimicrobial properties. nih.govekb.eg The antimicrobial activity of pyrrolidine-chlorophenoxy structures can be attributed to several mechanisms, with the inhibition of essential bacterial enzymes being a prominent one.

As discussed in section 4.1.2, one of the primary mechanisms of antibacterial action for certain pyrrolidine derivatives is the inhibition of DNA gyrase. nih.gov By targeting the GyrB subunit, these compounds disrupt DNA synthesis, leading to bacterial cell death. nih.gov The effectiveness of these compounds can vary between Gram-positive and Gram-negative bacteria, partly due to differences in cell wall structure and the presence of efflux pumps in Gram-negative organisms. biointerfaceresearch.com

Proposed Mechanisms of Anticancer Activity for Related Pyrrolidine Derivatives

The pyrrolidine scaffold is present in numerous compounds that exhibit significant anticancer activity. nih.govbohrium.com These derivatives can exert their antiproliferative effects through a variety of mechanisms, often depending on the specific chemical modifications of the pyrrolidine ring.

One proposed mechanism involves the induction of apoptosis. For example, certain spiropyrrolidine analogues have been shown to trigger cell death through an apoptotic pathway mediated by the increased activation of caspase-3 proteins. nih.gov

Another mechanism involves the antagonism of chemokine receptors, such as CXCR4. nih.gov The CXCR4 receptor plays a role in cancer metastasis, and its inhibition can prevent the spread of cancer cells. Pyrrolidine-containing compounds have been identified as potent CXCR4 antagonists. nih.gov

Furthermore, some pyrrolidine derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. mdpi.com By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. youtube.com For this compound analogues, SAR studies have been instrumental in optimizing their interactions with various biological targets.

For LTA4H inhibitors like DG-051, SAR studies guided the evolution of the molecule from initial fragment hits. blogspot.com For instance, the replacement of a central methylene (B1212753) with an oxygen and the addition of a chlorine atom were found to improve both biochemical potency and pharmacokinetic properties. blogspot.com The introduction of the butanoic acid moiety was crucial for enhancing potency in whole-blood assays. blogspot.com

In the development of NPY Y1 receptor antagonists, SAR studies on benzimidazole derivatives with a 2-[(4-chlorophenoxy)methyl] group revealed that the length and substitution of the N-1 alkylpiperidine side chain significantly impact receptor affinity. nih.gov

For Factor Xa inhibitors, SAR studies have demonstrated the importance of the central pyrrolidine or pyrrolidinone scaffold in orienting the P1 and P4 substituents for optimal binding to the enzyme's S1 and S4 pockets. researchgate.netnih.gov

In the context of antimicrobial and anticancer activities, SAR studies have shown that the nature and position of substituents on the pyrrolidine and phenoxy rings can dramatically affect potency and selectivity. mdpi.comnih.govnih.gov For example, in a series of thiazole-based pyrrolidine derivatives, a 4-fluoro-phenyl substituent was found to confer selective inhibition of Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com

Computational and Theoretical Chemistry in the Study of 2 4 Chlorophenoxy Methyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and interaction with other molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For compounds structurally related to 2-[(4-Chlorophenoxy)methyl]pyrrolidine, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p), are employed to perform geometry optimization, analyze frontier molecular orbitals (HOMO-LUMO), and generate molecular electrostatic potential (MEP) maps. uomphysics.net

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.org

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for understanding intermolecular interactions, such as how the molecule might bind to a biological target. uomphysics.netnih.gov

This table is illustrative, based on typical DFT studies of related heterocyclic compounds.

The three-dimensional structure of this compound, including its conformation and stereochemistry, is critical to its biological activity. The pyrrolidine (B122466) ring is not planar and can adopt various "puckered" conformations, such as the envelope and twist forms. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Studies on peptides containing substituted pyrrolidine rings have shown that these units can induce specific secondary structures, such as β-turns and α-turns. nih.gov This tendency to adopt folded conformations is crucial for its interaction with the highly specific three-dimensional binding sites of proteins. nih.gov The stereochemistry at the C2 position of the pyrrolidine ring is particularly important, as the (R) and (S) enantiomers can exhibit significantly different binding affinities and activities due to the chiral nature of biological receptors.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of techniques used to build, visualize, and analyze molecular structures. For this compound, modeling is essential for understanding its interactions with biological macromolecules.

Molecular Dynamics (MD) simulations are a powerful tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed insights into the stability of a ligand-protein complex. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand's binding pose changes, assess the stability of key interactions (like hydrogen bonds), and analyze the flexibility of the protein's active site. nih.govnih.gov For example, MD simulations of pyrrolidine derivatives bound to enzymes like plasmepsins have been used to generate and refine binding mode hypotheses, which are crucial for explaining structure-activity relationships (SAR). nih.gov

In Silico Drug Design and Virtual Screening for Analogues

The scaffold of this compound serves as a valuable starting point for in silico drug design. Computational chemists design virtual libraries of analogues by modifying specific parts of the molecule, such as the substituents on the phenyl ring or the pyrrolidine nitrogen.

These virtual libraries can then be subjected to high-throughput virtual screening (HTVS). This process uses computational algorithms to rapidly assess the potential of each analogue to bind to a specific biological target, such as monoamine oxidase (MAO) or dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net By filtering these libraries based on predicted binding affinity, pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicity, the most promising candidates can be identified for chemical synthesis and further biological evaluation. nih.gov This in silico approach significantly accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success.

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound and its analogues, docking studies are frequently used to investigate their binding modes within the active sites of target proteins, such as MAO-B. nih.govmdpi.com

Docking simulations can identify key intermolecular interactions, including:

Hydrogen Bonds: Interactions between the pyrrolidine nitrogen or other functional groups and polar residues in the active site.

Hydrophobic Interactions: The chlorophenyl group can fit into hydrophobic pockets within the receptor. nih.gov

π-π Stacking: The aromatic phenyl ring can interact with aromatic residues like Tyrosine or Phenylalanine in the protein's active site. mdpi.com

The results of docking are often quantified with a "docking score," which estimates the binding free energy. These scores help to rank different analogues and explain why certain structural modifications enhance or diminish biological activity. For instance, docking studies of pyrrolidine-based inhibitors in MAO-B have highlighted crucial interactions with residues in the enzyme's aromatic cage, providing a structural basis for their inhibitory potency. mdpi.com

Table 2: Key Amino Acid Residues in MAO-B Interacting with Pyrrolidine-Based Inhibitors

Interacting Residue Type of Interaction Potential Role in Binding
Tyrosine (e.g., Tyr398, Tyr435) π-π Stacking, Hydrogen Bonding Stabilizes the aromatic portion of the ligand within the active site.
Isoleucine (e.g., Ile199) Hydrophobic Interaction Contributes to binding affinity through interactions with nonpolar parts of the ligand.
Cysteine (e.g., Cys172) Covalent or Non-covalent May form reversible or irreversible bonds, crucial for some inhibition mechanisms.
Flavin Adenine Dinucleotide (FAD) Various The cofactor is central to the enzyme's catalytic activity and a key interaction site.

This table represents common interactions identified in molecular docking studies of various inhibitors with the MAO-B enzyme active site.

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-[(4-Chlorophenoxy)methyl]pyrrolidine, ¹H NMR and ¹³C NMR would be the primary techniques used.

In the ¹H NMR spectrum, distinct signals (resonances) would be expected for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the 4-chlorophenoxy group. The chemical shift of these signals, their splitting patterns (multiplicity), and their integration values would confirm the connectivity of the molecule. For instance, the protons on the aromatic ring would typically appear in the downfield region (around 6.8-7.3 ppm) and would likely show a characteristic AA'BB' splitting pattern due to the para-substitution. The protons of the pyrrolidine ring would appear in the more upfield region.

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, and the chemical shifts would be indicative of their chemical environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic and aliphatic portions.

C-O-C (ether) stretching.

C-N stretching of the pyrrolidine ring.

C=C stretching of the aromatic ring.

Aryl-Cl stretching.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ether bond and fragmentation of the pyrrolidine ring, yielding characteristic fragment ions that can be used to piece together the molecular structure.

Chromatographic Purity and Separation Methodologies (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, or a suitable derivative, could be analyzed by GC to determine its purity. The compound would be vaporized and passed through a column, and its retention time (the time it takes to travel through the column) would be a characteristic property. Impurities would typically have different retention times, appearing as separate peaks in the chromatogram. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method would likely be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity of the compound is determined by the area of its peak in the chromatogram relative to the total area of all peaks.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray Crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and the conformation of the pyrrolidine ring. nih.gov For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration of the stereocenters. nih.gov This technique provides the most definitive structural information and is considered the "gold standard" for structure elucidation. nih.gov

Other Advanced Analytical Approaches in Chemical Biology Research

In the context of chemical biology, a variety of other advanced analytical techniques could be employed to study the interactions and biological activity of this compound. These might include:

Affinity Chromatography: To identify the biological targets of the compound by immobilizing it on a solid support and identifying the proteins that bind to it.

Surface Plasmon Resonance (SPR): To study the kinetics of the interaction between the compound and its biological target in real-time.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction between the compound and its target.

Cellular Thermal Shift Assay (CETSA): To assess the engagement of the compound with its target protein within a cellular environment.

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